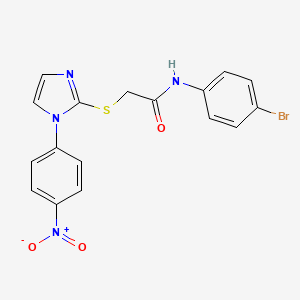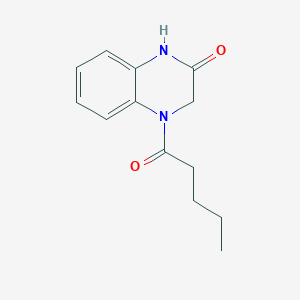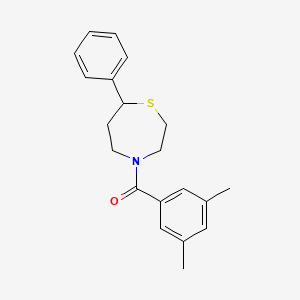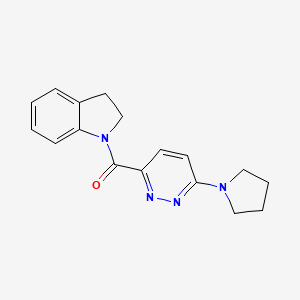![molecular formula C20H21N5O3S B2935319 2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 896166-57-7](/img/structure/B2935319.png)
2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups. It contains a 1,2,4-triazine ring, which is a type of heterocyclic compound. This ring is substituted with an amino group, a sulfanyl group, and a methyl group attached to a phenyl ring. The molecule also contains an acetamide group attached to the sulfanyl group, which in turn is substituted with a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit properties common to other similar compounds, such as aromaticity from the phenyl rings, polarity from the amide and methoxy groups, and potential for hydrogen bonding from the amine and amide groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the amine group could participate in acid-base reactions, the amide group could undergo hydrolysis or reduction, and the phenyl rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, its melting and boiling points would depend on its molecular weight and intermolecular forces, and its reactivity would be determined by its functional groups .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research on triazine derivatives, such as the synthesis and evaluation of new 1,2,4-triazole derivatives, has shown that some compounds possess good to moderate antimicrobial activities against test microorganisms. This indicates a potential for the development of new antimicrobial agents based on triazine chemistry, which could be relevant for the compound if it shares similar structural attributes or functional groups conducive to antimicrobial efficacy (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis of Novel Compounds
The synthesis of novel compounds with potential therapeutic applications is another significant area of research. For example, the creation of new derivatives of 7-(2-Methoxyphenyl)-5-methyl-7H-(1,3,4)thiadiazolo(3,2-a)(1,3,5)triazine, demonstrates the versatility of triazine derivatives in synthesizing compounds that could serve as precursors or active agents in pharmaceutical research (Moradivalikboni, Heidarnezhad, Yuldashboy, & Rahmanov, 2014).
Development of New Materials
Triazine derivatives have also been explored for the development of new materials with specific chemical properties, such as sulfonated thin-film composite nanofiltration membranes. These materials demonstrate improved water flux, which is crucial for the treatment of dye solutions and other applications requiring efficient filtration technologies (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-13-3-5-14(6-4-13)11-17-19(27)25(21)20(24-23-17)29-12-18(26)22-15-7-9-16(28-2)10-8-15/h3-10H,11-12,21H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCIUTDQUWEMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl N-[(1E)-(dimethylamino)methylidene]carbamate](/img/structure/B2935238.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2935240.png)




![Ethyl N-[2-[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]carbamate](/img/structure/B2935249.png)




